molecular formula C14H27ClN2O2 B1444595 Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride CAS No. 1023301-88-3

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Cat. No. B1444595
CAS RN: 1023301-88-3
M. Wt: 290.83 g/mol
InChI Key: CRHPGRDEEKJUJD-UHFFFAOYSA-N
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Description

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (TBDSHC) is an organic molecule that has recently been studied for its potential applications in the laboratory and in scientific research. TBDSHC has a wide range of potential applications due to its unique structure and properties. It is a tertiary amine that can be used in a variety of different reactions and has been found to be useful in the synthesis of other compounds. In addition, TBDSHC has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its rigid spirocyclic structure is particularly useful for constructing complex molecular architectures. It’s often employed in the synthesis of biologically active molecules where the spirocyclic motif is a key feature of the target compound .

Medicinal Chemistry

In medicinal chemistry, this tert-butyl protected compound is used to introduce diazaspiro moieties into potential therapeutic agents. These structures are prevalent in molecules with central nervous system (CNS) activity and can enhance blood-brain barrier permeability .

Material Science

The unique structure of Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can be exploited in material science for the design of novel polymers. Its incorporation into polymer chains can lead to materials with exceptional resilience and thermal stability .

Catalysis

Spirocyclic compounds like this one can act as ligands in catalytic systems. They can stabilize metal centers and induce chirality, which is crucial for asymmetric synthesis processes that are fundamental in producing enantiomerically pure substances .

Chemical Biology

In chemical biology, this compound’s ability to rigidify molecular structures is used to probe the conformational requirements of biological targets. It helps in understanding the bioactive conformation and designing more potent and selective ligands .

Nanotechnology

The spirocyclic framework of this compound provides an excellent scaffold for the development of nanoscale devices and sensors. Its robustness and well-defined three-dimensional shape make it suitable for applications in molecular electronics .

Environmental Chemistry

Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride can be used in environmental chemistry to create sensors for the detection of pollutants. Its chemical structure allows for the incorporation into sensor arrays that are sensitive to specific environmental contaminants .

Analytical Chemistry

In analytical chemistry, this compound finds application as a standard or reference material in chromatographic methods. It helps in the calibration of instruments and ensures the accuracy of analytical results .

properties

IUPAC Name

tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;/h15H,4-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHPGRDEEKJUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735304
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1023301-88-3
Record name tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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